molecular formula C10H10O4 B13570004 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one

Cat. No.: B13570004
M. Wt: 194.18 g/mol
InChI Key: YQEXQDXAWYKWPE-NSCUHMNNSA-N
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Description

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of three hydroxyl groups attached to a phenyl ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,4-trihydroxybenzaldehyde with a suitable enone precursor in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one is unique due to its specific arrangement of hydroxyl groups and the butenone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(E)-4-(2,3,4-trihydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H10O4/c1-6(11)2-3-7-4-5-8(12)10(14)9(7)13/h2-5,12-14H,1H3/b3-2+

InChI Key

YQEXQDXAWYKWPE-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C(=C(C=C1)O)O)O

Canonical SMILES

CC(=O)C=CC1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

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